![molecular formula C11H13NO3S B2990206 2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid CAS No. 1456695-08-1](/img/structure/B2990206.png)
2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid” is an organic compound with the CAS Number: 1456695-08-1 . It has a molecular weight of 239.3 and is typically in powder form . The IUPAC name for this compound is {4- [ (3-amino-3-oxopropyl)sulfanyl]phenyl}acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO3S/c12-10(13)5-6-16-9-3-1-8(2-4-9)7-11(14)15/h1-4H,5-7H2,(H2,12,13)(H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of its carbamoyl, sulfanyl, and phenyl groups.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 239.3 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
A novel compound with sulfur atoms, potentially related to 2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid, was synthesized via nucleophilic substitution and studied for its crystal structure. This compound demonstrated unique monoclinic and orthorhombic crystal systems, providing insights into the molecular architecture of sulfur-containing compounds (Zheng Lan-sun, 2010).
Biological Activity
The synthesis of new sulfur- and nitrogen-containing derivatives revealed significant biological activity, highlighting the potential of such compounds in drug development. One derivative exhibited notable antioxidant effects and the ability to stabilize biological membranes, suggesting applications in creating new drugs (Vagif Farzaliyev et al., 2020).
Polymerization Initiators
Research into sulfur-containing carboxylic acids (SCCA) as electron donors in photoinduced free-radical polymerizations uncovered that these compounds can serve as effective initiators. The study offers valuable data for designing novel polymerization processes (A. Wrzyszczyński et al., 2000).
Hydrolytic Transformations
Investigations into hydrolytic transformations of certain acetic acids have led to the development of N-arylsulfonyl aminoacetic acids, showcasing the versatility of these compounds in chemical synthesis (E. Rudyakova et al., 2006).
Antimicrobial Evaluation
The antimicrobial evaluation of pyrazole derivatives, including those derived from acetic acid compounds, demonstrates the potential for these molecules in combating microbial infections. This highlights the importance of acetic acid derivatives in medicinal chemistry (E. Sharshira, N. M. Hamada, 2012).
Catalytic Applications
The design and synthesis of novel, biological-based nano organo solid acids with urea moiety, including carbamoylhydrazine-1-sulfonic acid, have shown significant potential in catalyzing various chemical reactions. These developments open new pathways for green and efficient synthesis methods (M. Zolfigol et al., 2015).
Crystal Structure Insights
Detailed crystal structure analysis of compounds related to this compound, such as [4-(Methylsulfanyl)Phenyl]Acetic Acid, reveals intricate molecular interactions and stability mechanisms. These studies contribute to our understanding of molecular design and drug formulation (J. Jasinski et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-(3-amino-3-oxopropyl)sulfanylphenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c12-10(13)5-6-16-9-3-1-8(2-4-9)7-11(14)15/h1-4H,5-7H2,(H2,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCXMUAGWHABSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)SCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(benzylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2990124.png)
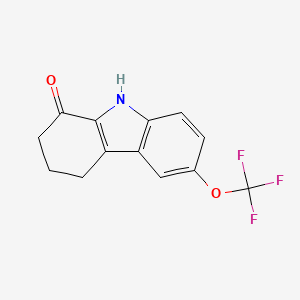
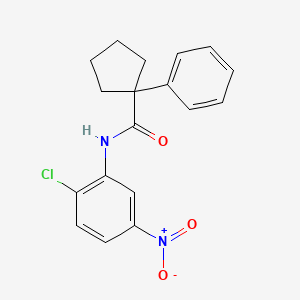
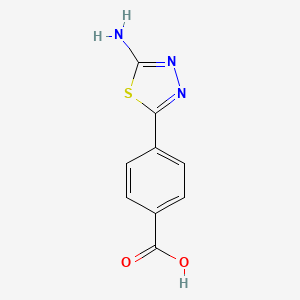

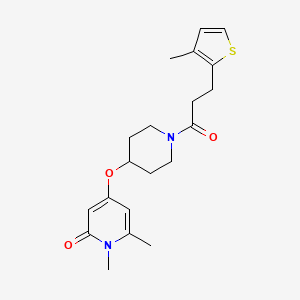
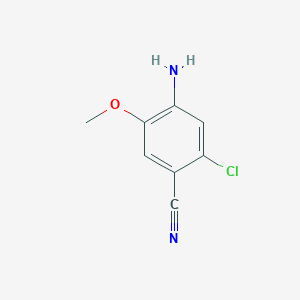
![6-isopropyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2990137.png)
![1-(2-((4-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2990138.png)
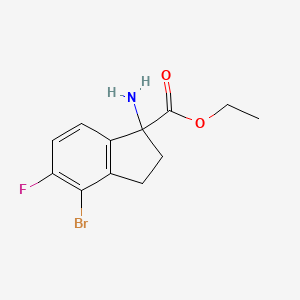
![N-(4-isopropylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2990141.png)
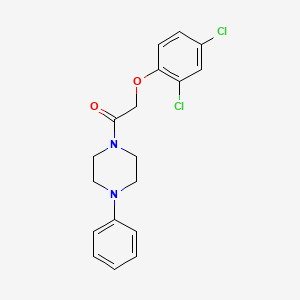

![2-(4-methoxyphenyl)-3-(4-nitrophenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2990146.png)
